N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide
CAS No.:
Cat. No.: VC11342460
Molecular Formula: C23H21N3O4
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O4 |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | N-[(3-nitrophenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide |
| Standard InChI | InChI=1S/C23H21N3O4/c27-21(14-17-8-3-1-4-9-17)24-23(19-12-7-13-20(16-19)26(29)30)25-22(28)15-18-10-5-2-6-11-18/h1-13,16,23H,14-15H2,(H,24,27)(H,25,28) |
| Standard InChI Key | XWIGDJWQAJXIEA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3 |
Introduction
N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide is an organic compound with the molecular formula C23H21N3O4 and a molecular weight of 403.442 g/mol. It is a complex molecule featuring a nitrophenyl group, a phenylacetyl moiety, and a phenylacetamide group, which contribute to its unique chemical and biological properties.
Synthesis of N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide
The synthesis of this compound typically involves multiple steps. A common method starts with the reaction of 3-nitrobenzaldehyde with phenylacetic acid to form an intermediate compound. This intermediate is then reacted with phenylacetyl chloride and ammonia to yield the final product.
Biological Activities and Applications
This compound exhibits notable biological activities and is used in various research fields:
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Chemistry: It serves as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
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Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
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Medicine: Research studies explore its potential as a pharmacological agent due to its structural similarity to certain bioactive molecules.
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Industry: It finds applications in the development of advanced materials and chemical processes.
Safety and Handling
N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide poses certain health risks:
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Acute Toxicity: It is harmful if swallowed (H302).
Structural Comparison with Similar Compounds
| Compound Name | Structural Features | Biological/Chemical Significance |
|---|---|---|
| N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide | Nitrophenyl, phenylacetyl, and phenylacetamide groups | Electron transfer reactions, hydrogen bonding, and hydrophobic interactions |
| N-(2-hydroxy-3-(phenylacetyl)amino)propyl)-2-phenylacetamide | Hydroxyl group | Enhanced solubility and reactivity |
| N-(2-methoxy-4-nitrophenyl)-2-phenylacetamide | Methoxy group | Influences electronic properties and reactivity |
| N-(4-bromophenyl)-(phenylacetyl)amino)methyl)-2-phenylacetamide | Bromine atom | Introduces steric and electronic effects |
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